molecular formula C13H11NO2 B14328043 Methyl 2-(pyridin-4-yl)benzoate CAS No. 106047-16-9

Methyl 2-(pyridin-4-yl)benzoate

Cat. No.: B14328043
CAS No.: 106047-16-9
M. Wt: 213.23 g/mol
InChI Key: GDQCMIANGNKZFE-UHFFFAOYSA-N
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Description

Methyl 2-(pyridin-4-yl)benzoate is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid and pyridine, featuring a methyl ester group attached to the benzoic acid moiety and a pyridine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyridin-4-yl)benzoate typically involves the esterification of 2-(pyridin-4-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(pyridin-4-yl)benzoic acid+methanolH2SO4Methyl 2-(pyridin-4-yl)benzoate+water\text{2-(pyridin-4-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(pyridin-4-yl)benzoic acid+methanolH2​SO4​​Methyl 2-(pyridin-4-yl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(pyridin-4-yl)benzoic acid.

    Reduction: Formation of 2-(pyridin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(pyridin-4-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(pyridin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(pyridin-4-yl)benzoate
  • Methyl 4-(pyridin-2-yl)benzoate
  • Methyl 2-(pyridin-2-yl)benzoate

Uniqueness

Methyl 2-(pyridin-4-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-pyridin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQCMIANGNKZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543421
Record name Methyl 2-(pyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106047-16-9
Record name Methyl 2-(pyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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